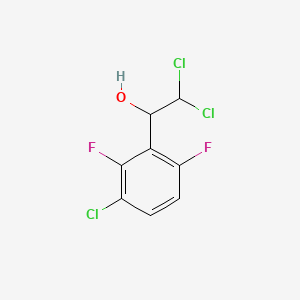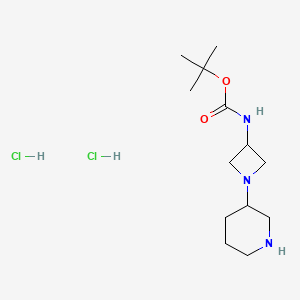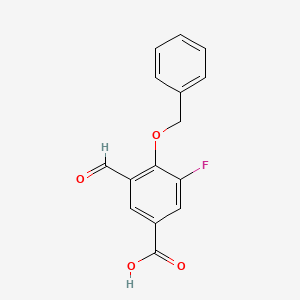
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone is a chemical compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group and two methyl groups on the phenyl ring, along with two fluorine atoms on the ethanone moiety
Métodos De Preparación
The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and 2,2-difluoroethanone as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired purity.
Análisis De Reacciones Químicas
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-3,5-dimethylphenol and 1-(4-Chloro-3,5-dimethylphenyl)ethanone share structural similarities.
Uniqueness: The presence of the difluoroethanone moiety distinguishes it from other related compounds, potentially imparting unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9ClF2O |
|---|---|
Peso molecular |
218.63 g/mol |
Nombre IUPAC |
1-(4-chloro-3,5-dimethylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H9ClF2O/c1-5-3-7(9(14)10(12)13)4-6(2)8(5)11/h3-4,10H,1-2H3 |
Clave InChI |
RUFSCHUSVOPWTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)





![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)






![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
